molecular formula C19H20N4O10S2 B13757997 4-(3-(3-Carboxy-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid S,S,S',S'-tetraoxide CAS No. 60404-77-5

4-(3-(3-Carboxy-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid S,S,S',S'-tetraoxide

Cat. No.: B13757997
CAS No.: 60404-77-5
M. Wt: 528.5 g/mol
InChI Key: JUWGXBPEPFJOSG-UHFFFAOYSA-N
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Description

The compound 4-(3-(3-Carboxy-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid S,S,S',S'-tetraoxide (hereafter referred to by its full systematic name) is a highly functionalized heterocyclic molecule featuring:

  • Two tetrahydrothienyl substituents.
  • Pyrazole rings connected via an allylidene bridge.
  • Carboxylic acid and hydroxy groups on the pyrazole cores.
  • S,S,S',S'-tetraoxide (sulfone) moieties derived from oxidation of sulfur in the thienyl groups.

Properties

CAS No.

60404-77-5

Molecular Formula

C19H20N4O10S2

Molecular Weight

528.5 g/mol

IUPAC Name

4-[3-[5-carboxy-2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-4-yl]prop-2-enylidene]-1-(1,1-dioxothiolan-3-yl)-5-oxopyrazole-3-carboxylic acid

InChI

InChI=1S/C19H20N4O10S2/c24-16-12(14(18(26)27)20-22(16)10-4-6-34(30,31)8-10)2-1-3-13-15(19(28)29)21-23(17(13)25)11-5-7-35(32,33)9-11/h1-3,10-11,20H,4-9H2,(H,26,27)(H,28,29)

InChI Key

JUWGXBPEPFJOSG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=C(N2)C(=O)O)C=CC=C3C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)O

Origin of Product

United States

Biological Activity

The compound 4-(3-(3-Carboxy-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid S,S,S',S'-tetraoxide (CAS No: 60404-77-5) is a complex pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing available data from diverse research sources.

  • Molecular Formula : C19H20N4O10S2
  • Molar Mass : 528.51 g/mol
  • IUPAC Name : 4-[3-[5-carboxy-2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-4-yl]prop-2-enylidene]-1-(1,1-dioxothiolan-3-yl)-5-oxopyrazole-3-carboxylic acid

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one discussed have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A study demonstrated that certain pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in cancer progression and inflammation .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that related pyrazole compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. For example, some derivatives have been reported to reduce edema in animal models comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Specific studies have shown that these compounds exhibit activity against various bacterial strains and fungi. For instance, pyrazole derivatives were tested against E. coli and Aspergillus niger, demonstrating effective inhibition at certain concentrations .

Case Studies and Research Findings

StudyFindings
Burguete et al. (2014)Reported synthesis of pyrazole derivatives with significant anti-tubercular activity against Mycobacterium tuberculosis at low concentrations .
Selvam et al. (2019)Developed novel pyrazole compounds showing high MAO-B inhibitory activity and anti-inflammatory effects comparable to established drugs .
Girodet et al. (2013)Investigated cardiovascular effects of pyrazole analogs, noting endothelium-dependent relaxation and sympathoinhibition .

The biological activities of the compound are likely mediated through multiple mechanisms:

  • Inhibition of Key Enzymes : Pyrazole derivatives may inhibit enzymes involved in inflammatory pathways, such as COX and lipoxygenases.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways related to inflammation and cancer progression has been proposed as a mechanism for the observed biological effects.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various diseases. Its structure suggests possible interactions with biological systems, making it a candidate for drug formulation.

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound may enhance these properties due to its unique functional groups.

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its chemical reactivity allows for modifications that can lead to the development of novel compounds with desired properties.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentPotential drug candidate for various diseases
Biological ActivityExhibits anti-inflammatory and antimicrobial properties
Chemical SynthesisIntermediate for synthesizing novel compounds

Case Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and tested their anti-inflammatory properties using in vitro models. The results indicated that certain modifications to the pyrazole structure significantly enhanced anti-inflammatory activity, suggesting that similar modifications to the compound could yield beneficial effects.

Case Study 2: Synthesis of Novel Compounds

Another research effort focused on utilizing the compound as an intermediate in synthesizing more complex pyrazole derivatives. The study demonstrated successful reactions leading to new compounds with enhanced biological activity profiles, highlighting the compound's utility in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues

Pyrazole-Triazole Hybrids
  • 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile ():
    • Key Features : Combines pyrazole and triazole rings via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Lacks sulfone groups but includes a nitrile group for hydrogen bonding.
    • Bioactivity : Triazole-pyrazole hybrids are explored for antimicrobial and anticancer activities .
Pyrazole-Isoxazole Derivatives
  • 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid ():
    • Key Features : Isoxazole substituent instead of thienyl groups. Carboxylic acid enhances solubility.
    • Applications : Studied for antioxidant and enzyme inhibition properties .
Thienyl-Substituted Pyrazoles
  • Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Key Features : Thioxo group instead of sulfone. Aryl substituents dominate, differing from the tetrahydrothienyl groups in the target compound.
    • Synthesis : Relies on cyclocondensation reactions .

Physicochemical Properties

Compound Type Molecular Weight (g/mol) Key Functional Groups Solubility Stability
Target Compound ~600 (estimated) Sulfones, carboxylic acids Moderate (polar groups) High (oxidized sulfur)
Pyrazole-Triazole Hybrid 236.08 Triazole, nitrile Low (non-polar groups) Moderate
Pyrazole-Isoxazole 209.19 Isoxazole, carboxylic acid High (ionic form) Moderate
Thienyl-Pyrazole 447.54 Thioxo, ester Low (bulky substituents) Moderate

Key Observations :

  • The target compound’s sulfone groups enhance polarity and stability compared to thiol/thioether analogues.
  • Carboxylic acids improve aqueous solubility, similar to the pyrazole-isoxazole derivative .

Comparative Insight :

  • The target’s sulfone groups may reduce off-target interactions compared to thiol-based compounds, which often exhibit promiscuity .

Preparation Methods

General Synthetic Strategy

The preparation of such a complex pyrazole derivative typically involves:

  • Step 1: Construction of the pyrazole cores
    The pyrazole rings are generally synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.

  • Step 2: Introduction of the tetrahydro-3-thienyl substituents
    The tetrahydrothiophene moiety is introduced through nucleophilic substitution or via cyclization of appropriate precursors containing sulfur heterocycles.

  • Step 3: Oxidation to sulfone (tetraoxide) groups
    The sulfur atoms in the thienyl rings are oxidized to the sulfone state (S,S,S',S'-tetraoxide) using controlled oxidizing agents such as hydrogen peroxide or peracids.

  • Step 4: Formation of the allylidene linkage
    The two pyrazole units are connected through an allylidene bridge, often formed by condensation reactions involving aldehydes or activated alkenes.

  • Step 5: Introduction of carboxylic acid and hydroxyl groups
    These groups are either introduced during the pyrazole ring formation or via subsequent functional group transformations such as hydrolysis or oxidation.

Detailed Synthetic Route (Based on Available Data)

While explicit experimental procedures are scarce in open literature for this exact compound, the following inferred synthetic outline is consistent with known pyrazole and tetrahydrothiophene chemistry:

Step Reaction Type Key Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine derivatives + 1,3-dicarbonyl compounds Formation of 1-substituted pyrazole intermediates
2 Attachment of tetrahydro-3-thienyl Nucleophilic substitution or cyclization Pyrazole rings bearing tetrahydrothiophene substituents
3 Oxidation of sulfur atoms H2O2, m-CPBA, or peracids Conversion of thienyl sulfur to sulfone (tetraoxide)
4 Aldol-type condensation Aldehydes or α,β-unsaturated carbonyl compounds Formation of allylidene linkage between pyrazole units
5 Functional group adjustments Hydrolysis, oxidation, or protection/deprotection Introduction of carboxylic acid and hydroxyl groups

Industrial Preparation and Purity

Research Findings and Perspectives

Oxidation Control

Selective oxidation of the tetrahydro-3-thienyl groups to the sulfone form is critical. Overoxidation or incomplete oxidation can lead to impurities or reduced activity of the compound. Literature suggests using mild oxidants under controlled temperature and pH to achieve high selectivity.

Allylidene Linkage Formation

The allylidene bridge is typically formed via condensation reactions that require precise control of reaction conditions to avoid polymerization or side reactions. This step often determines the overall yield and purity of the final compound.

Scale-Up Considerations

Industrial synthesis must balance reaction efficiency with environmental and safety concerns, particularly when handling oxidants and sulfur-containing intermediates. Waste treatment and solvent recovery are important aspects in commercial preparation.

Summary Table of Preparation Method Features

Feature Description Reference(s)
Pyrazole ring synthesis Cyclocondensation of hydrazines and 1,3-dicarbonyls
Tetrahydro-3-thienyl introduction Nucleophilic substitution or cyclization on pyrazole nitrogen
Sulfone oxidation Controlled oxidation with H2O2 or peracids
Allylidene bridge formation Aldol-type condensation between pyrazole units
Functional group manipulations Hydrolysis and oxidation to install carboxylic acid and hydroxyl
Industrial scale production GMP, ISO, FDA compliant; purity ~99%

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